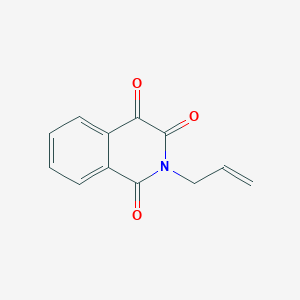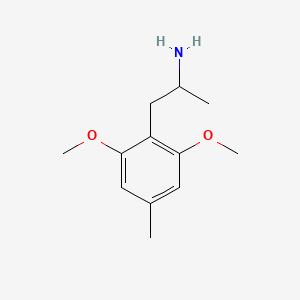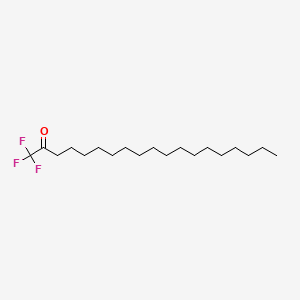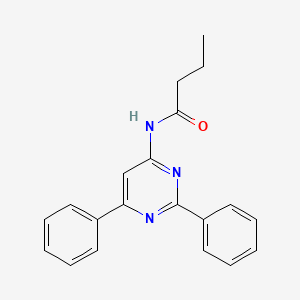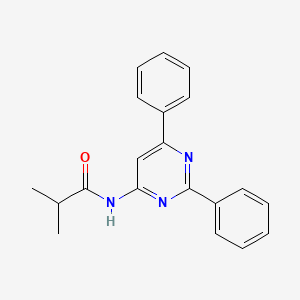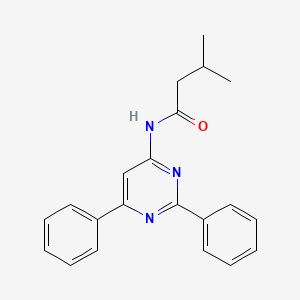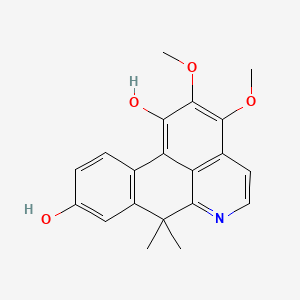
Melosmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melamine is an organic compound with the chemical formula C₃H₆N₆. It is a white crystalline solid that is a trimer of cyanamide, with a 1,3,5-triazine skeleton. Melamine is known for its high nitrogen content, which makes it useful in various industrial applications, particularly in the production of melamine-formaldehyde resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea to produce ammonia and isocyanic acid. The isocyanic acid then undergoes self-condensation to form cyanuric acid, which is subsequently transformed into melamine through further heating .
Step 1: Urea is heated to produce ammonia and isocyanic acid.
Step 2: Isocyanic acid molecules undergo self-condensation to form cyanuric acid.
Step 3: Cyanuric acid is further heated and transformed into melamine.
Industrial Production Methods
In industrial settings, melamine is produced in high-pressure reactors where urea is decomposed into melamine, ammonia, and carbon dioxide. The reaction is carried out at temperatures ranging from 350°C to 400°C and pressures of 8 to 10 MPa. The melamine is then separated from the by-products through crystallization and purification processes .
Chemical Reactions Analysis
Types of Reactions
Melamine undergoes various chemical reactions, including hydrolysis, deamination, and condensation reactions. It can be hydrolyzed under strongly acidic or alkaline conditions to form cyanuric acid, ammeline, and ammelide .
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used to hydrolyze melamine into cyanuric acid and other derivatives.
Condensation: Melamine reacts with formaldehyde under alkaline conditions to form melamine-formaldehyde resins.
Major Products
Cyanuric Acid: Formed through hydrolysis.
Melamine-Formaldehyde Resin: Formed through condensation with formaldehyde.
Scientific Research Applications
Melamine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, melamine is used as a starting material for the synthesis of various polymers and resins. It is also used in the production of flame retardants due to its high nitrogen content .
Biology
In biological research, melamine is used as a model compound to study nitrogen metabolism and its effects on living organisms. It is also used in the development of biosensors for detecting melamine contamination in food products .
Medicine
Melamine has limited direct applications in medicine, but its derivatives are used in the development of certain pharmaceuticals and diagnostic tools .
Industry
In the industrial sector, melamine is primarily used in the production of melamine-formaldehyde resins, which are used in laminates, adhesives, and coatings. It is also used in the manufacture of flame retardants, fertilizers, and pigments .
Mechanism of Action
Melamine exerts its effects primarily through its high nitrogen content. When ingested, melamine can form insoluble complexes with cyanuric acid, leading to the formation of kidney stones and other renal issues. The molecular targets and pathways involved in melamine toxicity include the formation of melamine-cyanurate crystals, which can obstruct renal tubules and cause acute renal failure .
Comparison with Similar Compounds
Melamine is similar to other nitrogen-rich compounds such as cyanamide and urea. its unique 1,3,5-triazine skeleton and high nitrogen content make it particularly useful in the production of flame retardants and melamine-formaldehyde resins .
Similar Compounds
Cyanamide: A precursor to melamine with a simpler structure.
Urea: Used in the industrial synthesis of melamine.
Melamine’s unique properties, such as its high nitrogen content and thermal stability, distinguish it from these similar compounds and make it valuable in various industrial applications .
Properties
CAS No. |
81525-68-0 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
14,15-dimethoxy-8,8-dimethyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene-5,16-diol |
InChI |
InChI=1S/C20H19NO4/c1-20(2)13-9-10(22)5-6-11(13)14-15-12(7-8-21-19(15)20)17(24-3)18(25-4)16(14)23/h5-9,22-23H,1-4H3 |
InChI Key |
CUEIWVZJOPCMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C3=C(C(=C(C4=C3C1=NC=C4)OC)OC)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)
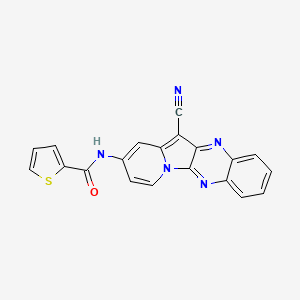
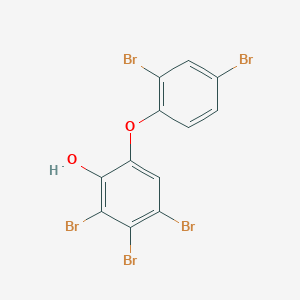
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)
